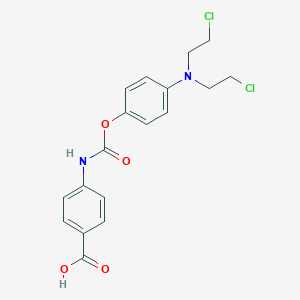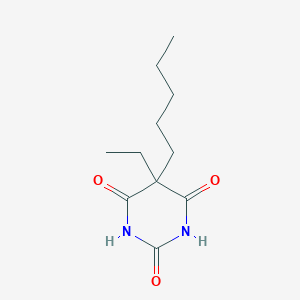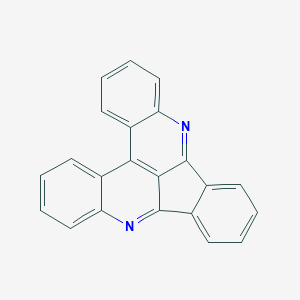
Dibenz(c,f)indeno(1,2,3-ij)(2,7)naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenz(c,f)indeno(1,2,3-ij)(2,7)naphthyridine (also known as CBI) is a polycyclic aromatic hydrocarbon that has attracted attention from researchers due to its unique chemical structure and potential applications in various fields.
Wirkmechanismus
The mechanism of action of CBI is not fully understood, but it is believed to interact with DNA and other cellular components, leading to changes in gene expression and cellular function. CBI has been shown to induce DNA damage and inhibit cell proliferation in various cancer cell lines. Additionally, CBI has been studied for its potential anti-inflammatory and antioxidant activities.
Biochemische Und Physiologische Effekte
CBI has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of immune response. CBI has also been studied for its potential neuroprotective effects and its ability to inhibit the growth of various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CBI in lab experiments is its unique chemical structure and potential biological activities, making it a promising candidate for drug discovery and development. However, CBI is also known to be toxic and can pose risks to researchers working with the compound. Proper safety protocols and precautions should be taken when handling CBI in lab experiments.
Zukünftige Richtungen
Future research on CBI should focus on further exploring its potential applications in various fields such as drug discovery, material science, and optoelectronics. Additionally, more studies are needed to fully understand the mechanism of action of CBI and its potential biological activities. Further research should also investigate the potential toxicity of CBI and its derivatives, as well as develop safer and more efficient synthesis methods for the compound.
Synthesemethoden
CBI can be synthesized through a multi-step process involving the use of various reagents and catalysts. One of the most common methods involves the reaction of 2-aminobenzophenone with 1,2-dibromotetrafluoroethane in the presence of a palladium catalyst. This reaction results in the formation of a CBI intermediate, which can be further modified to obtain the final product. Other methods involve the use of different starting materials and reaction conditions, but the overall process remains similar.
Wissenschaftliche Forschungsanwendungen
CBI has been studied extensively for its potential applications in various fields such as organic electronics, optoelectronics, and material science. CBI derivatives have been synthesized and used as organic semiconductors in electronic devices such as field-effect transistors and solar cells. CBI-based materials have also been investigated for their use in light-emitting diodes and photovoltaic devices. In addition, CBI has been studied for its potential use in drug discovery and development due to its unique chemical structure and potential biological activities.
Eigenschaften
CAS-Nummer |
193-40-8 |
|---|---|
Produktname |
Dibenz(c,f)indeno(1,2,3-ij)(2,7)naphthyridine |
Molekularformel |
C22H12N2 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
9,23-diazahexacyclo[14.7.1.02,7.08,24.010,15.017,22]tetracosa-1(23),2,4,6,8,10,12,14,16(24),17,19,21-dodecaene |
InChI |
InChI=1S/C22H12N2/c1-2-8-14-13(7-1)21-20-19(15-9-3-5-11-17(15)23-21)16-10-4-6-12-18(16)24-22(14)20/h1-12H |
InChI-Schlüssel |
KYKPQGNQCUTHNH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=C3C2=NC6=CC=CC=C65 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=C3C2=NC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methanesulfonic acid, [(3-methylphenyl)amino]-](/img/structure/B89434.png)


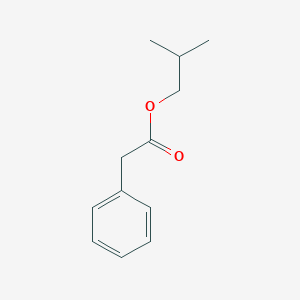
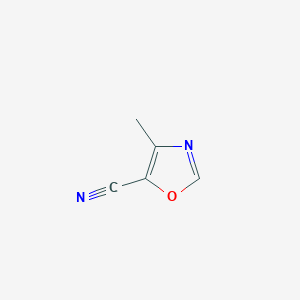
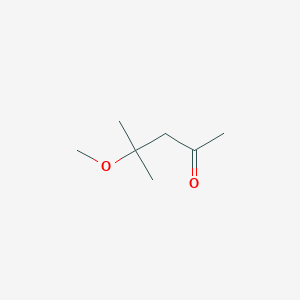
![Benzo[c]chrysene](/img/structure/B89444.png)
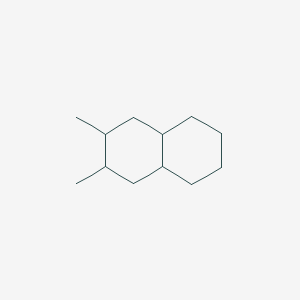

![1-[2-(3,4-Dimethoxyphenyl)ethyl]hydrazine](/img/structure/B89449.png)
